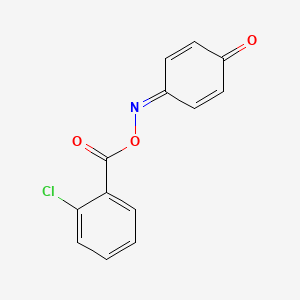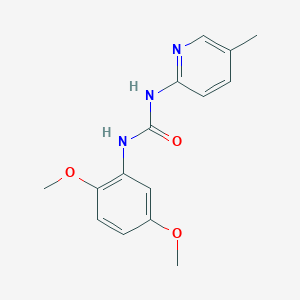![molecular formula C13H9Cl2N3OS B5888759 2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, commonly known as BP-1B, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide class of chemicals and is widely used in various fields of research. The purpose of
Applications De Recherche Scientifique
BP-1B has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent probe for the detection of sulfhydryl-containing proteins and enzymes. Additionally, BP-1B has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
BP-1B acts as a sulfhydryl-specific fluorescent probe by reacting with sulfhydryl-containing proteins and enzymes. It forms a covalent bond with the sulfhydryl group, resulting in a fluorescent product. The mechanism of action of BP-1B in the development of new drugs involves the inhibition of specific enzymes involved in disease progression.
Biochemical and Physiological Effects:
BP-1B has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the progression of cancer and neurodegenerative diseases. Additionally, BP-1B has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BP-1B has several advantages for use in lab experiments. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes, making it a valuable tool for the detection and analysis of these molecules. Additionally, BP-1B is relatively easy to synthesize and has a long shelf life. However, one limitation of BP-1B is that it may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for the use of BP-1B in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. BP-1B has been shown to inhibit the activity of specific enzymes involved in the progression of these diseases, making it a promising candidate for drug development. Additionally, BP-1B may be useful in the development of new diagnostic tools for the detection of sulfhydryl-containing proteins and enzymes in various diseases. Finally, further studies are needed to determine the potential toxicity of BP-1B and its suitability for use in vivo.
Conclusion:
In conclusion, BP-1B is a valuable tool for scientific research due to its unique properties. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes and has potential applications in the development of new drugs and diagnostic tools. While there are limitations to its use, further research is needed to fully understand the potential of BP-1B in scientific research.
Méthodes De Synthèse
BP-1B can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopyridine-2-carbothioamide in the presence of a base. The reaction yields BP-1B as a white crystalline solid with a high degree of purity.
Propriétés
IUPAC Name |
2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICIAQBNGXJXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)


![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)





